BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: Synthesis of Novel
Tuberculocidal Agents from 6-Amino-1,3-
dipropyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Amino-1,3-dipropyluracil

Cat. No.: B015783

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis and evaluation of a series of 2,4-dialkyl-8,9,10,11-
tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraones as potential inhibitors
of Mycobacterium tuberculosis. The synthetic pathway utilizes 6-Amino-1,3-dipropyluracil as
a key starting material.

Introduction

The re-emergence of tuberculosis, coupled with the rise of multidrug-resistant strains,
necessitates the discovery of novel antitubercular agents. This document outlines a synthetic
strategy and biological evaluation of a class of compounds based on a pyrimido[4,5-
clisoquinoline scaffold, which have shown promising activity against Mycobacterium
tuberculosis H37Rv.

Data Presentation

The following table summarizes the in vitro activity of the synthesized compounds against a
luminescent strain of Mycobacterium tuberculosis H37Rv (H37Rv-lux). The minimum inhibitory
concentration (MIC) required to inhibit 90% of bacterial growth is presented, along with the
cytotoxicity against J774.A1 murine macrophages and the calculated selectivity index (SI).
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MIC90
CC50 (pM) .
(ng/mL) vs. Selectivity
Compound R1 R2 vs. J774.A1
M. tb Index (SI)
cells
H37Rv-lux
6a Me Me > 25 10.0£0.5 <04
6b Et Et 12.5 132 1.0
6¢C Pr Pr 3.1 14+1 4.5
6d i-Pr i-Pr 6.25 29x0.2 0.5
6e Bu Bu 1.56 13+1 8.3
6f i-Bu i-Bu 3.1 242 7.7
69 s-Bu s-Bu 6.25 14+1 2.2
6h Allyl Allyl 6.25 13+1 2.1
6i Bn Bn > 25 1.8+£0.2 <0.07
Rifampicin - - 0.015 > 50 > 3333

Experimental Protocols

Synthesis of 2,4-Dialkyl-8,9,10,11-
tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-
1,3,7,12(2H,4H)-tetraones (6a-i)

A mixture of the appropriate 6-amino-1,3-dialkyluracil (1 mmol) and 2-(methoxycarbonyl)-
cyclohex-2-en-1-one (1.2 mmol) in diphenyl ether (5 mL) was heated to reflux for 10-30
minutes. The reaction mixture was then cooled to room temperature, and the precipitated
product was collected by filtration. The solid was washed with diethyl ether and purified by
column chromatography on silica gel.

Example: Synthesis of 2,4-dipropyl-8,9,10,11-tetrahydrobenzo[g]pyrimido[4,5-clisoquinoline-
1,3,7,12(2H,4H)-tetraone (6c¢)
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A mixture of 6-amino-1,3-dipropyluracil (211 mg, 1 mmol) and 2-(methoxycarbonyl)-cyclohex-
2-en-1-one (202 mg, 1.2 mmol) in diphenyl ether (5 mL) was refluxed for 15 minutes. After
cooling, the precipitate was filtered, washed with diethyl ether, and purified by column
chromatography (CH2CI2/EtOAc, 98:2) to yield the pure product.

Biological Evaluation: Antimycobacterial Activity Assay
The antimycobacterial activity was determined using a recombinant strain of Mycobacterium

tuberculosis H37Rv expressing the firefly luciferase gene (H37Rv-lux).

o Bacterial Culture:M. tuberculosis H37Rv-lux was grown in Middlebrook 7H9 broth
supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and
0.05% Tween 80.

e Assay Setup: The compounds were serially diluted in DMSO and added to a 96-well plate.
An inoculum of M. tuberculosis H37Rv-lux was added to each well.

 Incubation: The plates were incubated at 37 °C for 7 days.

e Luminescence Measurement: After incubation, a luciferin-containing reagent was added to
each well, and the luminescence was measured using a luminometer. The reduction in
luminescence compared to the control wells was used to determine the percentage of growth
inhibition.

o MIC90 Determination: The MIC90 was defined as the lowest concentration of the compound
that inhibited at least 90% of the bacterial growth.

Visualizations
Synthetic Workflow Diagram
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 To cite this document: BenchChem. [Application Notes: Synthesis of Novel Tuberculocidal
Agents from 6-Amino-1,3-dipropyluracil]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015783#use-of-6-amino-1-3-dipropyluracil-in-
synthesizing-mycobacterium-tuberculosis-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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